2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide
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Overview
Description
2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide is a complex organic compound with a unique structure that includes multiple functional groups such as amides, ethers, and thioethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tricyclic core.
Functional group modifications: Introduction of the propyl group, ether, and thioether functionalities through various organic reactions such as alkylation, etherification, and thiolation.
Final amide formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The ether and thioether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl ethers or thioethers.
Scientific Research Applications
2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2-dimethyl-: A simpler analog with similar amide functionality.
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Another analog with an additional aromatic ring.
2,2-Dimethyl-1,3-propanediamine: A related compound with diamine functionality.
Uniqueness
2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide is unique due to its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-6-18-10-7-11-12(21-9-20-11)8-13(10)22-15(18)17-14(19)16(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHFMCANPFYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC3=C(C=C2SC1=NC(=O)C(C)(C)C)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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